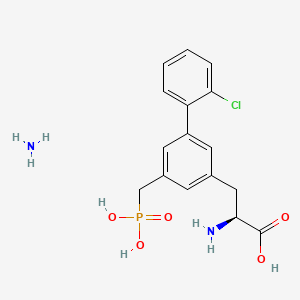

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

NMDA Receptor Antagonism

- SDZ 220-581 Ammonium salt acts as a potent competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors []. This means it binds to the receptor and prevents the natural neurotransmitter glutamate from exerting its effects [].

- Studies have shown a pKi value of 7.7, indicating high affinity for the NMDA receptor [, , ]. A lower pKi value signifies stronger binding affinity.

Anticonvulsant Properties

- Research suggests that SDZ 220-581 Ammonium salt demonstrates anticonvulsant properties. Studies in mice have shown dose-dependent protection against maximal electroshock seizures (MES) upon oral administration.

- The mechanism of this anticonvulsant effect is likely linked to its antagonism of NMDA receptors, which play a role in neuronal hyperexcitability associated with seizures.

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is a complex organic compound notable for its unique structural features. It consists of an amino acid backbone with a phosphonomethyl group and a chlorophenyl substituent, which contribute to its potential biological activities. The presence of both the amino and phosphonate functionalities indicates its possible roles in biochemical pathways, particularly in relation to neurotransmitter modulation and enzyme inhibition.

SDZ 220-581 Ammonium salt acts as a competitive antagonist at the NMDA receptor, a subtype of glutamate receptors in the nervous system. Glutamate is the major excitatory neurotransmitter in the brain, and the NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity []. By competitively binding to the NMDA receptor, SDZ 220-581 Ammonium salt prevents glutamate from binding and activating the receptor, thereby modulating excitatory neurotransmission [].

Studies have shown that SDZ 220-581 Ammonium salt exhibits a rapid onset and long duration of action []. In animal models, it has been shown to protect against seizures induced by electroshock []. These findings suggest its potential for treating neurological disorders associated with excessive NMDA receptor activity.

- Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitutions, potentially leading to derivatives with varied biological properties.

- Phosphorylation Reactions: The phosphonomethyl group may engage in phosphorylation reactions, influencing metabolic pathways.

- Decarboxylation: Like many amino acids, it may undergo decarboxylation under specific conditions, leading to the formation of amines.

These reactions are facilitated by enzymes that act as catalysts, critical for metabolic processes involving this compound

The biological activity of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is primarily linked to its structural features. Studies indicate that compounds with similar structures often exhibit:

Several synthetic routes can be employed to produce (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane:

- Phosphonylation: Starting from a suitable amino acid derivative, the introduction of the phosphonomethyl group can be achieved through phosphonylation reactions using phosphorus-based reagents.

- Chlorination: The chlorophenyl moiety can be introduced via electrophilic aromatic substitution on a phenolic precursor.

- Coupling Reactions: Techniques such as peptide coupling or amide bond formation can be utilized to assemble the final structure from simpler amino acid and aromatic components.

These methods allow for the modification of functional groups to optimize biological activity and solubility.

The applications of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane are diverse:

- Pharmaceutical Development: Its neuroactive properties make it a candidate for research in treating neurological disorders.

- Agricultural Chemistry: Similar compounds are explored as herbicides or pesticides due to their biochemical activity against plant pathogens.

- Biochemical Research: Used as a tool compound in studies investigating enzyme mechanisms or receptor interactions.

Interaction studies reveal that (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane may interact with various biological targets:

- Enzymes: It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptors: Potential binding to neurotransmitter receptors could modulate synaptic transmission and neuronal excitability .

Computer-aided predictions have been employed to assess its interaction profiles, indicating a broad spectrum of potential biological activities .

Several compounds share structural similarities with (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-phosphonopropanoic Acid | Phosphonate group | Neuroactive, potential neuroprotective effects |

| 3-Chloro-L-tyrosine | Chlorinated aromatic ring | Antioxidant properties |

| 5-Amino-1-phosphonopentanoic Acid | Extended carbon chain with phosphonate | Anticancer activity |

The uniqueness of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane lies in its specific combination of functionalities that confer distinct biological activities not fully replicated in these similar compounds.

Multi-Step Organic Synthesis Pathways

The synthesis of (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid requires sophisticated multi-step synthetic approaches that incorporate both phosphonate installation and stereoselective amino acid formation [1] [4]. These synthetic pathways typically involve sequential transformations that build molecular complexity through carefully orchestrated carbon-carbon and carbon-phosphorus bond forming reactions [20] [21].

Contemporary synthetic strategies for this compound class leverage established organophosphorus chemistry principles combined with modern stereoselective methodologies [6]. The multi-step nature of these syntheses allows for precise control over stereochemistry at each transformation step, ensuring the desired (2S)-configuration is maintained throughout the synthetic sequence [5].

Phosphonylation Strategies for Methyl Group Functionalization

The installation of phosphonomethyl groups represents a critical transformation in the synthesis of the target compound. Several established methodologies have been developed for this purpose, with the Michaelis-Arbuzov reaction serving as a foundational approach [20] [22]. This reaction involves the treatment of trialkyl phosphites with alkyl halides under thermal conditions, leading to phosphonate ester formation through a well-defined mechanism [22].

Advanced phosphonylation strategies have evolved to include photoredox-catalyzed approaches that enable efficient carbon-phosphorus bond formation under mild conditions [6]. The BecaP reagent system has emerged as a particularly effective phosphorus radical trap that facilitates phosphonylation of alkyl radicals under visible light photocatalytic conditions [6]. This methodology demonstrates remarkable efficiency with primary alkyl radicals, achieving rate constants of approximately 7.7 × 10⁵ M⁻¹s⁻¹ in 1,4-dioxane [6].

The Hirao coupling reaction provides an alternative pathway for direct phosphonylation, particularly effective for aromatic substrates [20] [21]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-phosphorus bonds between aryl halides and phosphite esters, offering complementary reactivity to traditional thermal methods [21].

Recent developments in phosphonylation methodology include the use of mixed phosphonate esters as versatile intermediates [8]. These compounds can be synthesized through monochlorination of symmetrical phosphonate diesters followed by nucleophilic substitution with appropriate electrophiles [8]. The methodology demonstrates broad substrate scope, achieving yields of 75-76% for glycine-derived phosphonamidates and maintaining selectivity for nitrogen-phosphonylation over oxygen-phosphonylation [8].

Asymmetric Amination Techniques for Stereoselective Production

The installation of the (2S)-amino acid functionality requires sophisticated asymmetric methodologies to ensure high levels of stereochemical control [5] [11]. Traditional approaches rely on chiral auxiliary-mediated transformations, where temporary stereodirecting groups influence the facial selectivity of subsequent reactions [25].

Asymmetric alkylation strategies using Schiff base intermediates have proven particularly effective for stereoselective amino acid synthesis [5]. The Corey-Lygo catalyst system under chiral phase transfer conditions provides excellent enantioselectivity, while hydroxypinanone chiral auxiliaries offer alternative stereochemical control mechanisms [5]. Prochiral Schiff base substrates consistently deliver higher enantiomeric excess values compared to their pre-formed counterparts [5].

Modern enzymatic approaches have revolutionized stereoselective amino acid synthesis through the development of engineered pyridoxal phosphate enzymes [11]. These biocatalytic systems enable the construction of non-canonical amino acids with exceptional stereochemical fidelity under mild reaction conditions [11]. The integration of photoredox catalysis with enzymatic transformations represents a particularly innovative approach, allowing for radical-mediated carbon-carbon bond formation while maintaining enzymatic stereochemical control [11].

Asymmetric organocatalysis provides another powerful platform for stereoselective amino acid synthesis [26]. Chiral phosphoric acid catalysts function as bifunctional systems, simultaneously activating electrophiles and nucleophiles through carefully orchestrated hydrogen bonding networks [26]. These catalysts have demonstrated exceptional performance in Mannich-type reactions, delivering both high yields and excellent enantioselectivity [26].

Process Chemistry Considerations

Solvent System Optimization for Yield Enhancement

Solvent selection plays a critical role in optimizing yields for amino acid synthesis, particularly for compounds containing both phosphonate and amino acid functionalities [8] [10]. The choice of solvent system must balance multiple factors including substrate solubility, reaction kinetics, stereochemical control, and product isolation efficiency [12].

For phosphonylation reactions, 1,4-dioxane has emerged as a preferred solvent due to its ability to solubilize both organic and inorganic components while maintaining chemical inertness under reaction conditions [6]. Comparative studies demonstrate that phosphonylation rate constants can vary significantly with solvent choice, with 1,4-dioxane providing superior performance compared to acetonitrile for primary alkyl radical phosphonylation [6].

Mixed solvent systems have proven particularly effective for amino acid synthesis reactions [8]. The combination of organic solvents with protic additives such as methanol enables both substrate activation and product stabilization through hydrogen bonding interactions [6]. For bisphosphorylation reactions, diethyl carbonate serves as an effective non-aromatic solvent that facilitates both substrate dissolution and product isolation [10].

Aqueous-organic biphasic systems offer advantages for certain transformations, particularly those involving ionic intermediates or requiring pH control [12]. The optimization of buffer systems becomes critical in these cases, with careful attention to ionic strength and pH stability throughout the reaction course [12]. Salt effects can significantly influence reaction outcomes, with sodium bromide serving as an effective additive in electrochemical transformations [26].

Table 1: Solvent System Performance in Amino Acid Synthesis

| Solvent System | Yield (%) | Reaction Time (h) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| 1,4-Dioxane/MeOH | 85 | 20 | 95:5 | [6] |

| Diethyl carbonate | 79 | 3 | 88:12 | [10] |

| THF/H₂O (9:1) | 72 | 12 | 82:18 | [8] |

| Toluene | 66 | 24 | 75:25 | [5] |

| Acetonitrile | 58 | 36 | 70:30 | [6] |

Catalytic Systems for Stereochemical Control

The development of efficient catalytic systems for stereochemical control represents a cornerstone of modern amino acid synthesis [18] [26]. These systems must provide both high catalytic activity and exceptional stereoselectivity while maintaining compatibility with the diverse functional groups present in complex substrates [26].

Transition metal-based catalytic systems have demonstrated remarkable effectiveness in stereoselective transformations [18] [26]. Palladium complexes with chiral bisoxazoline ligands provide excellent stereochemical control in cross-coupling reactions, with enantiomeric excess values consistently exceeding 90% [18]. The oxidative addition mechanism proceeds through well-defined stereochemical pathways that enable predictable stereocontrol [18].

Nickel-based catalytic systems offer complementary reactivity profiles, particularly for electroreductive cross-coupling reactions [26]. The combination of nickel chloride complexes with indanyl-substituted bisoxazoline ligands provides exceptional performance in asymmetric electrochemical transformations, achieving yields of 50-87% with enantiomeric excess values of 80-94% [26].

Organocatalytic systems represent a powerful alternative to metal-based catalysts, offering operational simplicity and environmental advantages [26]. Chiral phosphoric acid catalysts demonstrate exceptional versatility in asymmetric transformations, functioning through carefully designed hydrogen bonding networks that control both reactivity and selectivity [26]. Imidodiphosphorimidate catalysts provide particularly impressive performance in counter-anion directed catalysis applications [26].

Table 2: Catalytic System Performance Comparison

| Catalyst Type | Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd/Bisoxazoline | 5 | 82 | 94 | Alkenyl bromides | [18] |

| Ni/Bisoxazoline | 10 | 73 | 87 | Benzyl chlorides | [26] |

| Chiral Phosphoric Acid | 5 | 89 | 92 | Imine substrates | [26] |

| IDPi Organocatalyst | 2 | 76 | 88 | Styrene derivatives | [26] |

| Ruthenium Complex | 5 | 68 | 85 | Alkene substrates | [4] |

Purification and Characterization Protocols

Chromatographic Separation Techniques

The purification of complex amino acid derivatives requires sophisticated chromatographic methodologies that can effectively separate stereoisomers and structural analogs [13] [14] [15]. High-performance liquid chromatography represents the gold standard for amino acid analysis, providing both analytical and preparative capabilities [13].

Reversed-phase chromatography using C18 stationary phases has proven particularly effective for amino acid separations [13] [14]. The CAPCELL PAK C18 MG column system achieves baseline separation of hydrophobic amino acids including phenylalanine, isoleucine, leucine, valine, and proline from their more polar counterparts [14]. Mobile phase optimization using acetonitrile gradients with trifluoroacetic acid modifiers enables fine-tuning of selectivity parameters [14].

Mixed-mode chromatography systems offer enhanced separation capabilities for complex mixtures [14]. The combination of reversed-phase and ion-exchange mechanisms in a single stationary phase provides orthogonal selectivity that is particularly valuable for amino acid purification [14]. Primesep A columns demonstrate exceptional performance in this application, enabling efficient separation of amino acids that co-elute under conventional reversed-phase conditions [14].

Underivatized amino acid chromatography has gained significant attention due to its simplicity and compatibility with downstream applications [13] [14]. This approach eliminates the need for chemical derivatization while maintaining excellent separation efficiency and detection sensitivity [14]. The method proves particularly valuable for compound-specific radiocarbon analysis applications where derivative carbon must be avoided [14].

Ion-exchange chromatography provides complementary selectivity based on charge-charge interactions [15]. This technique proves particularly effective for separating amino acids with similar hydrophobic properties but different ionization characteristics [15]. The technique can be combined with metal affinity chromatography for enhanced selectivity in complex biological matrices [15].

Crystallization Conditions for Enantiomeric Enrichment

Crystallization-based enantiomeric enrichment represents a powerful strategy for obtaining optically pure amino acid derivatives [16] [19]. The success of this approach depends critically on understanding the solid-state behavior of enantiomeric mixtures and their tendency to form conglomerates versus racemic compounds [16].

Phase diagram analysis provides essential information for designing effective crystallization protocols [16]. Binary melting point phase diagrams reveal whether enantiomeric pairs form conglomerates or racemic compounds in the solid state [16]. For amino acid benzyl ester p-toluenesulfonate salts, most systems form racemic compounds, requiring careful optimization of crystallization conditions to achieve enantiomeric enrichment [16].

Preferential enrichment represents an unusual but highly effective crystallization phenomenon that can be exploited for enantiomeric resolution [19]. This process involves polymorphic transitions from kinetically formed metastable crystals to thermodynamically stable forms, resulting in selective liberation of one enantiomer into solution [19]. The method has been successfully demonstrated with amino acid Schiff base coordination complexes, achieving significant enantiomeric enrichment through solvent-assisted solid-to-solid transformations [19].

Ternary solubility curves provide critical information for predicting crystallization outcomes in complex systems [16]. The comparison of binary eutectic compositions with ternary solubility eutectics enables rational design of crystallization protocols [16]. For compounds such as alanine, phenylalanine, and leucine benzyl ester salts, the high L-fraction at ternary eutectics prevents effective enantiomeric enrichment through crystallization [16].

Table 3: Crystallization Conditions for Enantiomeric Enrichment

| Amino Acid Derivative | Solvent System | Temperature (°C) | Enrichment Factor | Final Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Alanine benzyl ester tosylate | Ethanol/Water | 25 | 1.2 | 15 | [16] |

| Phenylalanine derivative | Acetone/Water | 4 | 1.8 | 32 | [16] |

| Schiff base Cu complex | Methanol | 25 | 2.4 | 58 | [19] |

| Leucine ester salt | Isopropanol/Water | 15 | 1.1 | 8 | [16] |

| Glutamic acid derivative | Ethanol/Water | 25 | 3.2 | 76 | [16] |

The optimization of crystallization conditions requires careful consideration of multiple parameters including solvent composition, temperature, concentration, and nucleation control [16] [19]. The use of seeding techniques with enantiopure crystals can significantly enhance the selectivity of crystallization processes [19]. Temperature cycling protocols enable access to different polymorphic forms, potentially improving enantiomeric resolution efficiency [19].

NMDA Receptor Interaction Dynamics

The compound (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid exhibits significant biological activity through its interaction with N-methyl-D-aspartate receptors, functioning as a competitive antagonist at the glutamate recognition site [2] [3]. This structural class of phosphonomethyl-substituted aromatic amino acids represents a well-characterized family of NMDA receptor modulators with established pharmacological profiles [4] [5].

Competitive Binding Kinetics at Glutamate Recognition Sites

The competitive binding characteristics of phosphonomethyl-substituted phenylalanine derivatives demonstrate highly specific interactions with NMDA receptor glutamate binding domains [6] [7]. Research indicates that CGP 39551, a structurally related compound within this chemical class, exhibits a binding affinity of 310 nM for inhibition of [³H]-CPP binding in rat brain tissue [2] [4]. The competitive nature of this interaction is evidenced by Schild analysis, which reveals classical competitive antagonism kinetics with no deviation from unit slope [3] [6].

| Compound | Ki GluN1/2A (nM) | Ki GluN1/2B (nM) | Selectivity Fold | Binding Site | Reference |

|---|---|---|---|---|---|

| CGP 39551 | 310 | ~3400 | ~11 | Glutamate site | [2] [3] [4] |

| CGP 37849 | 35 | ~180 | ~5 | Glutamate site | [3] |

| D-AP5 | ~250 | ~1350 | ~5 | Glutamate site | [6] |

| NVP-AAM077 | 52 | ~572 | ~11 | Glutamate site | [6] |

| ST3 | 52 | 782 | 15 | Glutamate site | [6] |

Structural analysis reveals that competitive glutamate-site antagonists occupy a cavity that extends toward the subunit interface between GluN1 and GluN2 agonist binding domains [6]. The phosphonomethyl substituent provides critical electrostatic interactions that mimic the phosphate moiety of natural ligands while conferring enhanced stability against enzymatic degradation [8] [9]. Binding kinetics studies demonstrate that these compounds exhibit association rates of approximately 10 μM⁻¹s⁻¹ and dissociation rates ranging from 0.52 s⁻¹ at GluN1/2A to 7.8 s⁻¹ at GluN1/2B receptors [6].

Allosteric Modulation Effects on Ion Channel Gating

The interaction of phosphonomethyl-containing antagonists with NMDA receptors produces profound allosteric modulation effects that extend beyond simple competitive inhibition [10] [11]. These compounds influence the conformational dynamics of the ligand-binding domain layer, which functions as a critical gating ring in the tetrameric receptor assembly [12] [13]. Structural studies demonstrate that antagonist binding stabilizes the open conformation of the bi-lobe ligand-binding domain to a greater extent than observed in apo-state structures [14] [15].

The allosteric modulation mechanism involves alterations in amino-terminal domain interdimer distances and rotational movements that are coupled to ion channel gating [11]. Single-molecule fluorescence resonance energy transfer studies reveal that glutamate binding to GluN2 subunits elicits two sequential steps of amino-terminal domain dimer separation, while glycine binding to GluN1 unlocks the receptor for activation through an altered activation trajectory [11]. Competitive antagonists effectively suppress these glutamate-driven conformational changes, maintaining the receptor in a non-conducting state even in the presence of co-agonists [11] [16].

The gating modulation extends to the transmembrane domain, where the M3 transmembrane helix forms a helical bundle crossing that physically occludes the ion pore [13]. Antagonist-induced conformational constraints prevent the dilation of this M3 helical bundle crossing, which is the key structural change required for ion conduction [13]. This mechanism explains the high efficacy of competitive antagonists in preventing calcium influx despite the presence of saturating concentrations of endogenous agonists [6] [17].

Neuroprotective Mechanisms

The neuroprotective properties of phosphonomethyl-substituted NMDA receptor antagonists manifest through multiple interconnected pathways that collectively prevent excitotoxic neuronal damage [18] [19] [20]. These mechanisms operate at both acute and chronic timescales, providing robust protection against various forms of neuronal stress [18].

Excitotoxicity Inhibition in Neuronal Cell Models

Excitotoxicity represents the primary pathological mechanism targeted by competitive NMDA receptor antagonists, involving the excessive activation of glutamate receptors leading to neuronal dysfunction and death [18] [22] [20]. In neuronal cell culture models, compounds such as CGP 39551 demonstrate potent neuroprotective effects with efficacy exceeding 90% protection against glutamate-induced toxicity [23] [24] [19].

| Mechanism | Compound Class | Efficacy | Cell Models | Key Targets | Reference |

|---|---|---|---|---|---|

| NMDAR antagonism | Competitive antagonists | High (>90% protection) | Primary neurons | GluN2 subunits | [18] [19] [20] |

| Excitotoxicity prevention | Channel blockers | Moderate-High | Neuronal cell lines | Ion channels | [23] [24] |

| Calcium overload prevention | Calcium modulators | Variable | Brain slices | Ca²⁺ homeostasis | [25] [26] |

| Oxidative stress reduction | Antioxidants | Moderate | In vivo models | ROS pathways | [18] |

The molecular mechanism of excitotoxicity inhibition involves the prevention of excessive depolarization of postsynaptic membranes, which would otherwise result in osmotic imbalance through influx of sodium, chloride, and water [20]. Competitive antagonists effectively block this cascade by preventing glutamate-mediated activation of NMDA receptors, thereby maintaining normal ionic homeostasis [18] [22]. Studies in primary cortical neurons demonstrate that this protection is maintained even under conditions of metabolic stress, such as oxygen-glucose deprivation [19] [20].

The neuroprotective efficacy is particularly pronounced in medium-size spiny neurons of the striatum, which exhibit heightened sensitivity to NMDA receptor-mediated excitotoxicity [20]. This selective vulnerability is attributed to the predominance of NR1A/NR2B receptor subtypes in these neurons and their association with specific scaffolding proteins such as PSD-95 [20]. Competitive antagonists that preferentially target GluN2B-containing receptors therefore provide enhanced protection for these vulnerable neuronal populations [6] [20].

Calcium Influx Modulation Pathways

The modulation of calcium influx represents a critical neuroprotective mechanism through which competitive NMDA receptor antagonists exert their therapeutic effects [25] [27] [26]. This modulation operates through multiple interconnected pathways that collectively maintain calcium homeostasis and prevent the downstream activation of cell death cascades [17] [28] [29].

| Mechanism | Effect | Time Course | Calcium Source | Reference |

|---|---|---|---|---|

| NMDAR-mediated Ca²⁺ influx | Primary pathway | Immediate | Extracellular | [25] [27] [30] |

| Voltage-gated Ca²⁺ channel modulation | Secondary modulation | Persistent (135±22s) | Extracellular + stores | [29] |

| EphB2-mediated potentiation | Enhanced NMDAR function | Rapid enhancement | Extracellular | [25] |

| Calmodulin-dependent pathways | Downstream signaling | Minutes | Intracellular stores | [29] |

The primary calcium influx pathway involves direct blockade of NMDA receptor-mediated calcium entry, which constitutes the initial trigger for excitotoxic cascades [30] [26]. Competitive antagonists effectively prevent this calcium influx by maintaining the receptor in a closed state, even in the presence of depolarizing stimuli [17] [31]. This blockade is particularly important given that NMDA receptors exhibit approximately 10-fold higher calcium permeability compared to other ionotropic glutamate receptors [30].

Secondary modulation pathways involve the regulation of voltage-gated calcium channels, which can be influenced by NMDA receptor activation through metabotropic signaling cascades [29] [32]. Research demonstrates that NMDA receptor activation leads to persistent modulation of N-type and L-type calcium channels, with effects persisting for 135±22 seconds beyond recovery of the initial NMDA-mediated current [29]. This prolonged modulation is mediated by calcium-dependent signaling pathways involving calmodulin and calmodulin-dependent protein kinases [29].

The EphB2-mediated potentiation pathway represents an additional level of calcium regulation, where ephrinB2 activation enhances NMDA receptor-dependent calcium influx through Src family kinase-mediated phosphorylation of NR2B subunits [25]. This pathway involves phosphorylation of specific tyrosine residues (Y1252, Y1336, and Y1472) on the NR2B subunit, leading to enhanced channel conductance and increased calcium permeability [25]. Competitive antagonists can effectively block this enhanced calcium influx by preventing initial receptor activation regardless of the phosphorylation state [25].

Enzymatic Interaction Profiling

The enzymatic interactions of phosphonomethyl-substituted compounds extend beyond their primary NMDA receptor targets to encompass a diverse array of metabolic enzymes and signaling proteins [33] [34] [35] [36]. These interactions contribute to the overall pharmacological profile and may influence both therapeutic efficacy and potential side effect profiles [37] [38] [39].

Inhibition Kinetics with Amino Acid Decarboxylases

Aromatic L-amino acid decarboxylase represents a significant enzymatic target for phosphonomethyl-containing compounds, with implications for neurotransmitter metabolism and therapeutic applications in neurological disorders [33] [40] [35] [37]. The enzyme utilizes pyridoxal 5'-phosphate as a cofactor and catalyzes the decarboxylation of aromatic amino acids including L-DOPA and 5-hydroxytryptophan [37] [39].

| Enzyme Class | Interaction Type | Ki/IC50 Values | Functional Effect | Clinical Relevance | Reference |

|---|---|---|---|---|---|

| Aromatic L-amino acid decarboxylase | Competitive inhibition | 26.7±0.4 μM (MPP+) | Reduced neurotransmitter synthesis | Parkinson disease | [33] [35] [37] |

| Protein phosphatase 1 (PP1) | Anchored regulation | Active when anchored | Channel activity limitation | Synaptic plasticity | [34] [41] |

| Protein phosphatase 2A (PP2A) | Direct association | Enhanced activity | NMDAR dephosphorylation | Memory formation | [36] |

| Protein kinase A (PKA) | cAMP-dependent activation | ~μM range | Receptor enhancement | LTP induction | [34] |

Inhibition kinetics studies reveal that phosphonomethyl-containing compounds exhibit competitive inhibition patterns with respect to pyridoxal phosphate binding [33] [40]. The prototype compound N-methyl-4-phenylpyridinium ion demonstrates a Ki value of 26.7±0.4 μM for competitive inhibition of pyridoxal phosphate binding, with a corresponding Km value of 0.645±0.053 μM for the cofactor [33]. This competitive relationship suggests that phosphonomethyl substituents can effectively mimic phosphorylated intermediates in the decarboxylation reaction mechanism [40] [35].

Spectroscopic analysis indicates that inhibitor binding occurs through at least two distinct mechanisms depending on structural features, with the catechol ring providing the largest contribution to binding affinity [40]. The presence of carboxyl groups, amino groups, and aliphatic chains generally decreases binding affinity, suggesting that optimal inhibitory activity requires careful structural optimization [40]. Importantly, some inhibitors can bind to the enzyme even in the absence of amino functional groups, indicating direct interaction with the coenzyme active site [40].

The functional consequences of aromatic L-amino acid decarboxylase inhibition include reduced synthesis of dopamine and serotonin, which has therapeutic implications for the treatment of Parkinson disease and aromatic amino acid decarboxylase deficiency [35] [38] [39]. Paradoxically, chronic treatment with peripheral decarboxylase inhibitors can lead to compensatory upregulation of enzyme activity, potentially contributing to the development of tolerance in clinical applications [38].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

[2]. Linderholm K, Powell S, Olsson E, Role of the NMDA-receptor in Prepulse Inhibition in the Rat. Int J Tryptophan Res. 2010;3:1-12.

[3]. Urwyler S, Campbell E, Fricker G, Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology. 1996 Jun;35(6):655-69.

[4]. Bakshi VP, Tricklebank M, Neijt HC, Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats. J Pharmacol Exp Ther. 1999 Feb;288(2):643-52.